molecular formula C13H9Br2N3O B5912801 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide

カタログ番号 B5912801
分子量: 383.04 g/mol
InChIキー: GNYHJJQLQPKPNS-FMQZQXMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

作用機序

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in the phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways results in improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. This compound treatment also leads to a decrease in body weight, adiposity, and hepatic steatosis. This compound has been shown to improve lipid metabolism by reducing triglyceride and cholesterol levels in the liver and plasma. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue and liver.

実験室実験の利点と制限

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in various physiological processes. This compound has been shown to be effective in improving insulin sensitivity and glucose homeostasis in animal models of diabetes, which makes it a potential therapeutic agent for the treatment of diabetes and obesity. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has shown promising results in animal models of diabetes and obesity, and further research is needed to determine its potential as a therapeutic agent for the treatment of these diseases. Future studies should investigate the long-term effects of this compound treatment on glucose and lipid metabolism, as well as its safety and tolerability in humans. This compound should also be tested in combination with other drugs that target different pathways involved in diabetes and obesity to determine its potential synergistic effects. Finally, this compound should be tested in animal models of other diseases, such as cancer and neurodegenerative diseases, to determine its potential therapeutic applications beyond diabetes and obesity.

合成法

The synthesis of 5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide involves the condensation of 4-bromobenzaldehyde with nicotinic acid hydrazide in the presence of a brominating agent. The reaction yields this compound as a yellow solid with a melting point of 212-214°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

5-bromo-N'-(4-bromobenzylidene)nicotinohydrazide has been extensively used in scientific research as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been used to investigate the role of PTP1B in various physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

特性

IUPAC Name

5-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O/c14-11-3-1-9(2-4-11)6-17-18-13(19)10-5-12(15)8-16-7-10/h1-8H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYHJJQLQPKPNS-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。